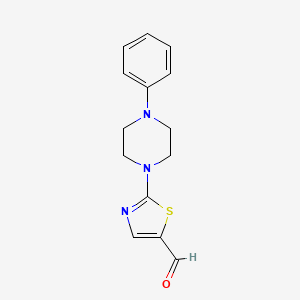

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

Übersicht

Beschreibung

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a thiazole derivative, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scale. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(4-Phenylpiperazino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Phenylpiperazino)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring fused with a piperazine moiety and a phenyl group. It has potential biological activities, particularly in the antimicrobial and anticancer domains. The aldehyde group present in the compound provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis and valuable for developing new bioactive molecules.

Scientific Research Applications

This compound is used in scientific research for several applications:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

- Medicine It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

- Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

This compound's potential biological activities, especially in antimicrobial and antifungal areas, make it a compound of interest.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains. Studies show that it has significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria range from 3.91 µg/mL to 62.5 µg/mL, showing a potent antimicrobial effect.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| Staphylococcus aureus | 3.91 - 62.5 | 1 - 4 |

| Escherichia coli | Moderate | Moderate |

| Aspergillus niger | Moderate | Moderate |

Antifungal Activity

The compound has also displayed promising antifungal activity. The presence of a hydrazine substituent in the C2 position of the thiazole ring has been linked to increased antifungal efficiency. The MIC values for antifungal activity have been observed to be significantly lower than those of related compounds without this substituent.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | Low | Non-competitive inhibition of CYP51 |

| Aspergillus oryzae | Moderate | Disruption of ergosterol biosynthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the phenylpiperazine moiety enhances lipophilicity and facilitates better membrane penetration, which is crucial for its antimicrobial and antifungal actions. Modifications to the thiazole ring and the piperazine group can lead to variations in potency and selectivity against different microbial strains.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Resistance A research study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacterial strains resistant to conventional antibiotics. Certain derivatives exhibited up to eight times greater activity against resistant strains compared to standard treatments.

- Fungal Infections In a clinical trial involving patients with recurrent fungal infections, treatment with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups, indicating its potential as a therapeutic agent.

Stability Study of Phenylpiperazine Derivative

Wirkmechanismus

The mechanism of action of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Phenylpiperazino)-1,3-thiazole-5-carboxylic acid

- 2-(4-Phenylpiperazino)-1,3-thiazole-5-methanol

- 4-(4-Phenylpiperazino)-1,3-thiazole

Uniqueness

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new bioactive molecules.

Biologische Aktivität

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides an in-depth examination of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with thiazole derivatives. The overall reaction can be summarized as follows:

This synthetic pathway allows for variations in substituents that can influence the biological activity of the resulting compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria range from 3.91 µg/mL to 62.5 µg/mL, indicating a potent antimicrobial effect .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| Staphylococcus aureus | 3.91 - 62.5 | 1 - 4 |

| Escherichia coli | Moderate | Moderate |

| Aspergillus niger | Moderate | Moderate |

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. The presence of a hydrazine substituent in the C2 position of the thiazole ring has been correlated with increased antifungal efficiency. The MIC values for antifungal activity have been observed to be significantly lower than those of related compounds without this substituent .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | Low | Non-competitive inhibition of CYP51 |

| Aspergillus oryzae | Moderate | Disruption of ergosterol biosynthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Notably, the presence of the phenylpiperazine moiety enhances lipophilicity and facilitates better membrane penetration, which is crucial for its antimicrobial and antifungal actions. Studies suggest that modifications to the thiazole ring and the piperazine group can lead to variations in potency and selectivity against different microbial strains .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Resistance : A research study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacterial strains resistant to conventional antibiotics. The study found that certain derivatives exhibited up to eight times greater activity against resistant strains compared to standard treatments .

- Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, treatment with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups, indicating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVISAIXHEPBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363057 | |

| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-39-5 | |

| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.